2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzamide core substituted with chloro, diethoxyphenyl, and nitro groups, making it a compound of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the benzamide moiety. The chloro and diethoxyphenyl groups are then introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and diethoxyphenyl groups may enhance the compound’s binding affinity to its targets, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
- 2-chloro-N,N-dimethylethylamine hydrochloride
Uniqueness
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c1-3-26-17-8-5-13(11-18(17)27-4-2)9-10-21-19(23)15-12-14(22(24)25)6-7-16(15)20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKJBTWVAIYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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